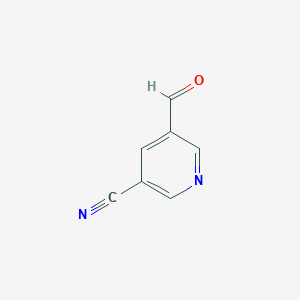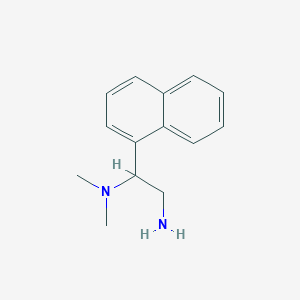
N,N-dimethyl-1-naphthalen-1-ylethane-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N,N-Dimethyl-1,2-ethanediamine” is an organic compound with the formula (CH3NH)2C2H4 . It is a colorless liquid with a fishy odor . Another compound, “N-(1-Naphthyl)ethylenediamine”, is an organic compound commercially available as part of Griess reagents .
Synthesis Analysis
“N,N-Dimethyl-1,2-ethanediamine” is prepared by the reaction of NiX2•6H2O (X = NO3-, ClO4-), bidentate amine, [Cu(oxpn)] [oxpn = N,N’-bis(3-aminopropyl)oxamide] and sodium nitrite in ethanolic solution . “N-(1-Naphthyl)ethylenediamine” can be prepared by the reaction of 1-naphthylamine with 2-chloroethanamine .
Molecular Structure Analysis
The molecular formula of “N,N-Dimethyl-1,2-ethanediamine” is C4H12N2 . The molecular weight is 88.154 g/mol . The molecular formula of “N-(1-Naphthyl)ethylenediamine” is C12H14N2 .
Chemical Reactions Analysis
“N,N-Dimethyl-1,2-ethanediamine” is used as a chelating diamine for the preparation of metal complexes, some of which function as homogeneous catalysts . “N-(1-Naphthyl)ethylenediamine” undergoes most reactions typical to naphthylamine and primary amines such as diazotation .
Physical And Chemical Properties Analysis
“N,N-Dimethyl-1,2-ethanediamine” is a colorless liquid with a fishy odor . It has a density of 0.819 g/mL . The boiling point is 120 °C . “N-(1-Naphthyl)ethylenediamine” is an off-white crystal . It has a density of 380 kg/m3 . It is soluble in water .
Aplicaciones Científicas De Investigación
Heterocyclic Naphthalimides in Medicinal Chemistry
Naphthalimide compounds, known for their aromatic heterocycles with cyclic double imides and the naphthalene framework, interact with biological cations, anions, small molecules, and macromolecules via noncovalent bonds. They show extensive potential in medicinal applications, including anticancer, antibacterial, antifungal, antiviral, anti-inflammatory, and antidepressant agents. These compounds are being investigated as artificial ion receptors, fluorescent probes, diagnostic agents, pathologic probes, and cell imaging agents, highlighting their expanding relational medicinal applications (Gong et al., 2016).
Mass Transfer Measurements with Naphthalene Sublimation
The naphthalene sublimation method is employed to study mass and heat transfer, useful in complex flows and geometries, and flows with large gradients in wall transport rate. This method facilitates imposing mass transfer boundary conditions analogous to isothermal and adiabatic walls in convective heat transfer, allowing for accurate determination of local transfer coefficients and heat transfer coefficients via a heat/mass transfer analogy (Goldstein & Cho, 1995).
Plastic Scintillators with Naphthalene Derivatives
Plastic scintillators based on polymethyl methacrylate, utilizing various luminescent dyes, have been researched for replacing naphthalene with other compounds without altering their scintillation efficiency, optical transparency, or stability. This study demonstrates the potential of naphthalene derivatives in developing advanced materials for radiation detection and optical applications (Salimgareeva & Kolesov, 2005).
Naphthalene's Environmental and Health Impacts
Research on naphthalene's sources, environmental presence, and health impacts underlines its classification as a possible human carcinogen. Studies highlight the importance of understanding naphthalene's fate in indoor and outdoor environments, focusing on its sources, such as industry, open burning, and use in consumer products like moth repellents. The research calls for further investigation into naphthalene's environmental and health impacts, emphasizing the need for mitigation strategies to reduce exposure and potential risks (Jia & Batterman, 2010).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
N,N-dimethyl-1-naphthalen-1-ylethane-1,2-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2/c1-16(2)14(10-15)13-9-5-7-11-6-3-4-8-12(11)13/h3-9,14H,10,15H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZFYSDVTOUQHHF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CN)C1=CC=CC2=CC=CC=C21 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

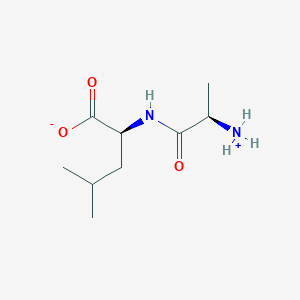

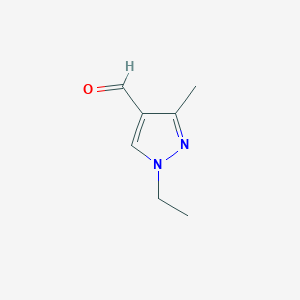


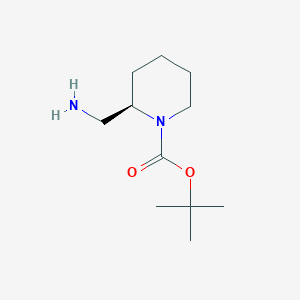
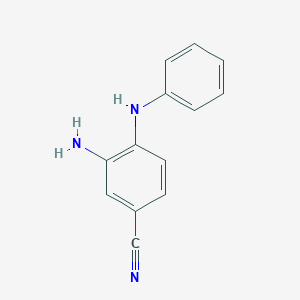
![8-Amino-1,2,4-triazolo[4,3-a]pyrazine](/img/structure/B112908.png)




![2-[(2-Amino-4-bromophenyl)disulfanyl]-5-bromoaniline](/img/structure/B112918.png)
